

In-Depth Technical Guide: Characterization of 3-Nitrobenzeneethanamine Hydrochloride

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Compound of Interest

Compound Name: 3-Nitrophenylethylamine

Cat. No.: B1313471

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 3-Nitrobenzeneethanamine hydrochloride (CAS No: 19008-62-9), a key intermediate in pharmaceutical synthesis. The following sections detail its physicochemical properties, spectroscopic profile, and recommended experimental protocols for its synthesis and analysis.

Physicochemical and Analytical Data

The fundamental properties of 3-Nitrobenzeneethanamine hydrochloride are summarized below, providing a baseline for its identification and handling.

Property	Value	Reference
Chemical Name	3-Nitrobenzeneethanamine hydrochloride	[1]
Synonyms	2-(3-Nitrophenyl)ethanamine hydrochloride, 3-Nitrophenethylamine hydrochloride	[1]
CAS Number	19008-62-9	[1]
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	202.64 g/mol	[1]
Appearance	Solid	
Purity (HPLC)	≥98%	[2]
Purity (Argentometric Titration)	97.5-102.5%	[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of 3-Nitrobenzeneethanamine hydrochloride. While a complete, published dataset for this specific molecule is not readily available, the expected spectral characteristics based on its structure and data from analogous compounds are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to be consistent with the structure of 3-Nitrobenzeneethanamine hydrochloride. A Certificate of Analysis for a sample of this compound confirms that its ¹H NMR spectrum conforms to the expected structure.[2] The aromatic protons on the nitro-substituted benzene ring would typically appear in the downfield region (δ 7.5-8.5 ppm). The two methylene groups of the ethylamine chain would be expected in the upfield region, with the methylene group adjacent to the aromatic ring appearing slightly more downfield than the one adjacent to the amino group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The two aliphatic carbons of the ethylamine side chain would also be clearly distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Nitrobenzeneethanamine hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- N-H stretching of the primary ammonium group (around $3000\text{--}3200\text{ cm}^{-1}$).
- Aromatic C-H stretching (above 3000 cm^{-1}).
- Asymmetric and symmetric N-O stretching of the nitro group (typically around $1530\text{--}1550\text{ cm}^{-1}$ and $1340\text{--}1360\text{ cm}^{-1}$, respectively).
- Aromatic C=C bending vibrations (in the $1400\text{--}1600\text{ cm}^{-1}$ region).
- C-N stretching (around $1200\text{--}1300\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) for the free base ($\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2$) would be observed at m/z 166.18. Fragmentation would likely involve cleavage of the ethylamine side chain.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 3-Nitrobenzeneethanamine hydrochloride, based on established chemical principles and analogous procedures.

Synthesis: Reduction of 3-Nitrostyrene

A common and effective method for the synthesis of phenethylamines is the reduction of the corresponding β -nitrostyrene.

Materials:

- (E)-1-(2-nitrovinyl)-3-nitrobenzene (3-Nitrostyrene)
- Methanol (MeOH)
- 1 M Hydrochloric Acid (HCl)
- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas (H₂)

Procedure:

- Dissolve (E)-1-(2-nitrovinyl)-3-nitrobenzene in methanol in a hydrogenation flask.
- To this solution, add 1 M aqueous hydrochloric acid.
- Carefully add 10% Pd/C catalyst to the mixture.
- Connect the flask to a hydrogenation apparatus.
- Purge the system with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with methanol.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Nitrobenzeneethanamine hydrochloride.

- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Data Analysis: Process the spectra and assign the observed chemical shifts, multiplicities, and coupling constants to the respective protons and carbons of the molecule.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

3. Mass Spectrometry (MS):

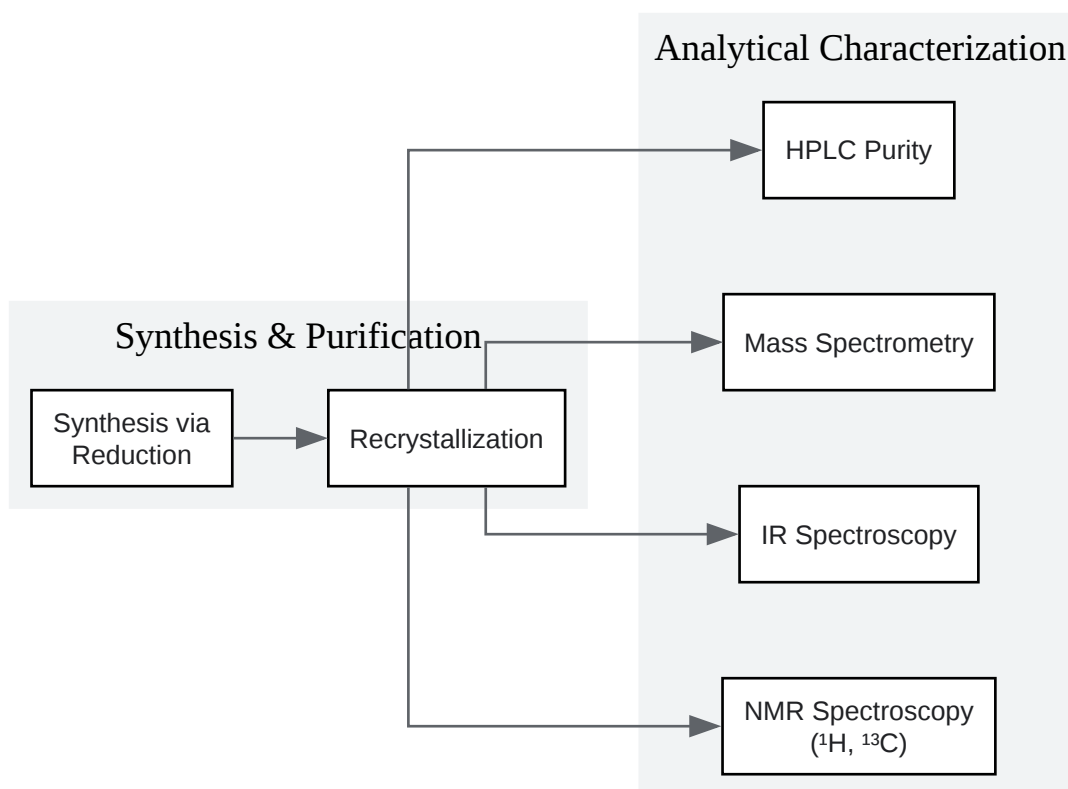
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
- Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
- Stationary Phase: A C18 reversed-phase column is typically used.
- Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
- Procedure: Inject a solution of the sample and analyze the chromatogram to determine the purity by calculating the area percentage of the main peak.

Visualizations

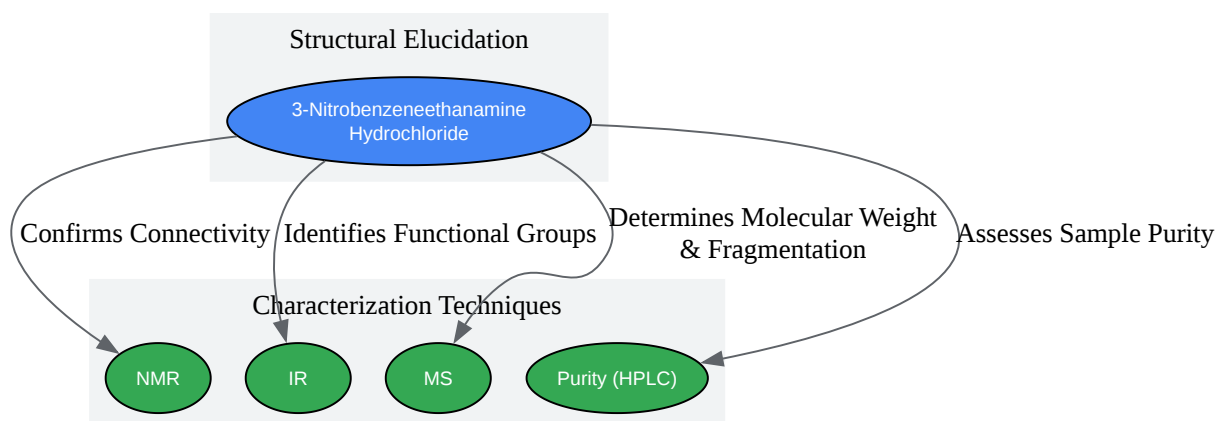
Experimental Workflow for Characterization



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Caption: General experimental workflow for the synthesis and characterization of 3-Nitrobenzeneethanamine hydrochloride.

Logical Relationship of Analytical Techniques



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Caption: Relationship between the target compound and the analytical techniques used for its characterization.

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References

- 1. [sigmaaldrich.cn](https://www.sigmaaldrich.cn) [[sigmaaldrich.cn](https://www.sigmaaldrich.cn)]
- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
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